4-fluoro-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide
Overview
Description
4-fluoro-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide is a useful research compound. Its molecular formula is C18H21FN2O2S and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.13077725 g/mol and the complexity rating of the compound is 472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Quantum Chemical and Molecular Dynamic Simulation Studies
Quantum chemical calculations and molecular dynamics simulations have been used to investigate the adsorption and corrosion inhibition properties of piperidine derivatives on the corrosion of iron. These studies focus on understanding the interaction between these compounds and metal surfaces, revealing their potential as corrosion inhibitors. The binding energies calculated for different piperidine derivatives on metal surfaces highlight their adsorption behaviors and inhibition efficiencies, providing insights into their applications in materials science and engineering (Kaya et al., 2016).
Inhibitory Activity Against Carbonic Anhydrase Isoforms
Research into sulfonamide derivatives, including compounds similar to 4-fluoro-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide, has demonstrated their inhibitory activity against various carbonic anhydrase (CA) isoforms. These studies are crucial for the development of therapeutic agents targeting conditions such as glaucoma, epilepsy, and cancer. Specifically, these compounds exhibit low nanomolar inhibitors against CA isoforms, making them of interest for pharmacological applications (Congiu et al., 2015).
Development of Potent 5-HT₇ Receptor Antagonists
The design and synthesis of arylsulfonamide/amide derivatives have led to the identification of potent 5-HT₇ receptor antagonists. These compounds, including 4-fluoro-N-(1-{2-[(propan-2-yl)phenoxy]ethyl}piperidin-4-yl)benzenesulfonamide, exhibit strong antagonistic properties and selectivity over other serotonin receptors. Such research contributes to the development of new therapeutic agents for neuropsychiatric disorders (Zajdel et al., 2012).
Enantioselective Fluorination
N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) represents a novel electrophilic fluorinating reagent used for enantioselective fluorination, demonstrating the versatility of fluorine-containing benzenesulfonimides in synthetic chemistry. Such compounds improve the enantioselectivity of products in fluorination reactions, contributing to advancements in organic synthesis and medicinal chemistry (Yasui et al., 2011).
Properties
IUPAC Name |
4-fluoro-N-[(4-piperidin-1-ylphenyl)methyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2S/c19-16-6-10-18(11-7-16)24(22,23)20-14-15-4-8-17(9-5-15)21-12-2-1-3-13-21/h4-11,20H,1-3,12-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFCADYKAQOERG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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